molecular formula C8H7BrN2O3S B15051946 3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B15051946
M. Wt: 291.12 g/mol
InChI Key: YLELHCHWTKXJBZ-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . The reaction conditions often include the use of solvents such as ethanol or water and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as mentioned above. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives .

Scientific Research Applications

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • Chlorothiazide
  • Hydrochlorothiazide
  • Phthalazinone derivatives (e.g., olaparib, zopolrestat, azelastine)

Uniqueness

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity towards certain biological targets .

Properties

Molecular Formula

C8H7BrN2O3S

Molecular Weight

291.12 g/mol

IUPAC Name

3-bromo-7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H7BrN2O3S/c1-14-5-2-3-6-7(4-5)15(12,13)11-8(9)10-6/h2-4H,1H3,(H,10,11)

InChI Key

YLELHCHWTKXJBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=NS2(=O)=O)Br

Origin of Product

United States

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